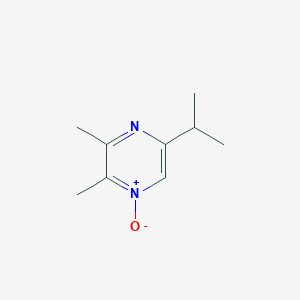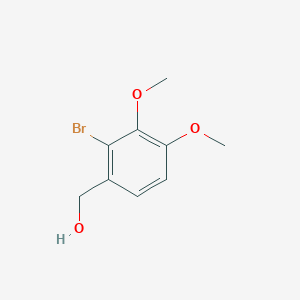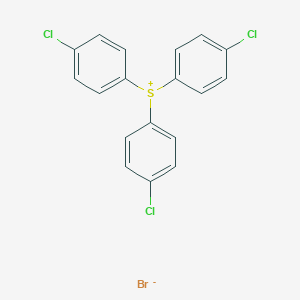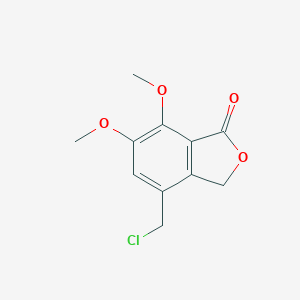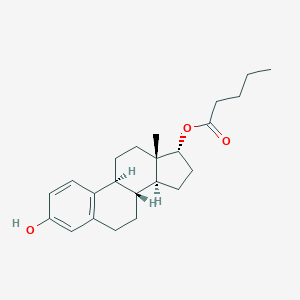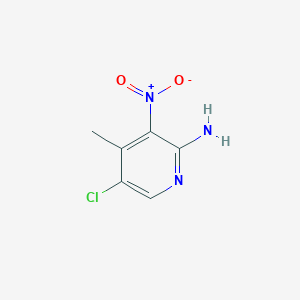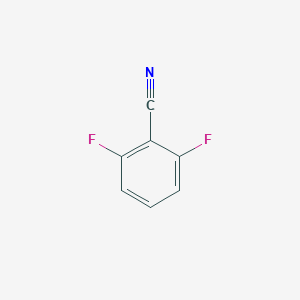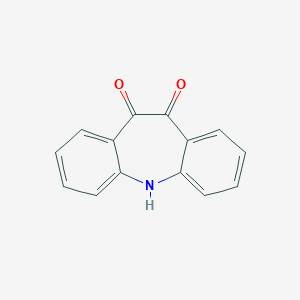
Dibenzazepine-10,11-dione
Vue d'ensemble
Description
Dibenzazepine-10,11-dione (DBD) is a heterocyclic compound with a wide range of applications in the pharmaceutical and chemical industries. It is derived from the parent compound dibenzazepine, which is an aromatic ring system containing two nitrogen atoms. DBD is a versatile building block for the synthesis of various drugs, polymers, and other compounds. DBD is also used in the production of polymers, polyurethanes, and other materials. It has a wide range of applications in the laboratory, such as in the synthesis of drugs and the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Biodegradation Studies
Dibenzazepine-10,11-dione, as part of the biodegradation pathways of pharmaceuticals like oxcarbazepine, is studied for its environmental impact. Kaiser et al. (2014) examined the transformation of oxcarbazepine and its metabolites, including 10,11-dihydro-10,11-dihydroxy-CBZ (DiOHCBZ), a form of this compound, in wastewater treatment and waterworks sand filters. They discovered several transformation products and proposed pathways, highlighting the environmental presence of these compounds in water systems (Kaiser et al., 2014).
Anticonvulsant Activity
Eslicarbazepine acetate, a dibenzazepine derivative, is being researched for its anticonvulsant activity and potential treatment for epilepsy and bipolar disorder. Almeida and Soares-da-Silva (2011) noted that it shares the dibenzazepine nucleus but differs at the 10,11-position, affecting its metabolism and reducing the formation of toxic metabolites (Almeida & Soares-da-Silva, 2011).
Potential as ACE Inhibitors
Addla et al. (2013) synthesized novel 2-hydroxypyrrolobenzodiazepine-5,11-dione analogues, demonstrating their potency as angiotensin-converting enzyme (ACE) inhibitors, with potential applications in hypertension treatment. They identified a specific compound as a non-carboxylic acid ACE inhibitor with minimal toxicity (Addla et al., 2013).
Beta-Secretase Inhibitors
Dibenzazepine motifs are being explored as inhibitors of beta-secretase (BACE1), an enzyme relevant in Alzheimer's disease research. Al‐Tel et al. (2009) identified small-molecule dibenzazepine inhibitors through rational design, leading to potent analogues for potential therapeutic applications (Al‐Tel et al., 2009).
Antitumor Agents
The dibenzazepine structure is investigated for its antitumor properties. Al‐Qawasmeh et al. (2009) synthesized a series of 11-phenyl-[b,e]-dibenzazepine compounds, which exhibited inhibitory effects on tumor cell proliferation and induced cell cycle arrest at the G(0)-G(1) phase (Al‐Qawasmeh et al., 2009).
Synthesis Techniques
Research into efficient methods for synthesizing dibenzazepine derivatives is ongoing. Stopka et al. (2015) presented a copper(I)-catalyzed approach to synthesize tricyclic dibenzazepines, important in pharmaceutical applications (Stopka et al., 2015).
Mécanisme D'action
Target of Action
Dibenzazepine-10,11-dione, also known as iminostilbene, is a chemical compound with two benzene rings fused to an azepine ring . It has been identified to target the metalloamino-peptidase of parasites . This enzyme plays a crucial role in the life cycle of parasites, making it an attractive target for antimalarial drugs .
Mode of Action
The mechanism of action of this compound primarily involves the inhibition of voltage-gated sodium channels (VGSC) . Compared to other dibenzazepine derivatives, this compound has a lower affinity for the resting and a higher affinity for the inactivated states of VGSC . This results in a reduction of VGSC availability by selectively enhancing slow rather than fast inactivation . These properties lead to a stabilization of hyper-excitable neuronal membranes, a greater inhibition of rapidly firing neurons over cells with normal activity, and hence, a low propensity to disturb physiological functions .
Biochemical Pathways
This compound affects the biochemical pathways related to the metabolism of parasites . It has been found to inhibit the growth of drug-sensitive Plasmodium falciparum 3D7 strain, a causative agent of malaria . The compound’s interaction with the metalloamino-peptidase enzyme disrupts the normal functioning of the parasite, leading to its death .
Pharmacokinetics
It’s worth noting that related dibenzazepine derivatives like carbamazepine are metabolized in the liver by cytochrome p-450 (cyp) 3a4 into active metabolites . These metabolites are responsible for the drug’s neurological effects and potential adverse events .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of parasite growth . It has been found to exhibit good to excellent inhibitory activity against the growth of drug-sensitive Plasmodium falciparum 3D7 strain . In addition, it has been reported that this compound promotes cochlear supporting cell proliferation and hair cell regeneration in neonatal mice .
Action Environment
It’s worth noting that the compound’s effectiveness can be influenced by factors such as the presence of other drugs, the patient’s health status, and genetic factors
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Dibenzazepine-10,11-dione derivatives have been shown to be potent activators of the human transient receptor potential ankyrin 1 receptor . This receptor plays a key role as a biological sensor .
Cellular Effects
This compound has been found to promote supporting cell proliferation and hair cell regeneration in neonatal mice . It also attenuates against cisplatin-induced nephrotoxicity in rats .
Molecular Mechanism
The mechanism of action of this compound and its derivatives primarily involves the inhibition of voltage-gated sodium channels . It also interacts with the Notch signaling pathway .
Dosage Effects in Animal Models
In animal models, this compound has been shown to attenuate against cisplatin-induced nephrotoxicity
Propriétés
IUPAC Name |
11H-benzo[b][1]benzazepine-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(13)17/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPDFSIEJKKSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173243 | |
| Record name | Dibenzazepine-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19579-83-0 | |
| Record name | Dibenzazepine-10,11-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019579830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzazepine-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZAZEPINE-10,11-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW57RT6UCP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




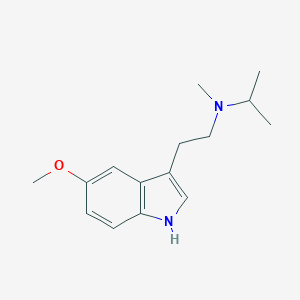
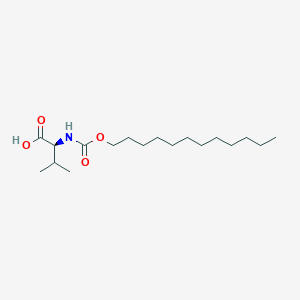
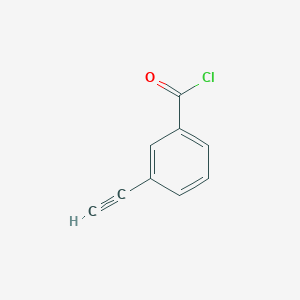
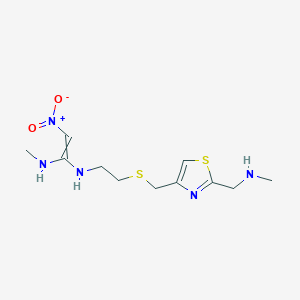
![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)
